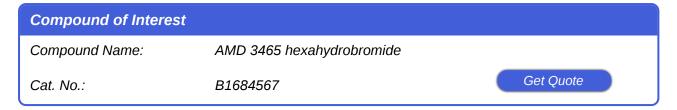


Techniques for Labeling AMD 3465 Hexahydrobromide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD 3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monomacrocyclic analogue of AMD3100 (Plerixafor), it exhibits a significantly higher affinity for CXCR4.[1][2] This compound has garnered considerable interest in various research fields, including HIV entry inhibition, cancer metastasis, and stem cell mobilization.[3][4][5][6] The ability to label AMD 3465 with various tags is crucial for studying its pharmacokinetics, biodistribution, and interaction with its target receptor in vitro and in vivo.

This document provides detailed application notes and protocols for the fluorescent labeling, radiolabeling, and biotinylation of **AMD 3465 hexahydrobromide**. The protocols are designed to be accessible to researchers with a basic understanding of bioconjugation techniques.

Chemical and Physical Properties of AMD 3465 Hexahydrobromide

A thorough understanding of the physicochemical properties of AMD 3465 is essential for designing effective labeling strategies.

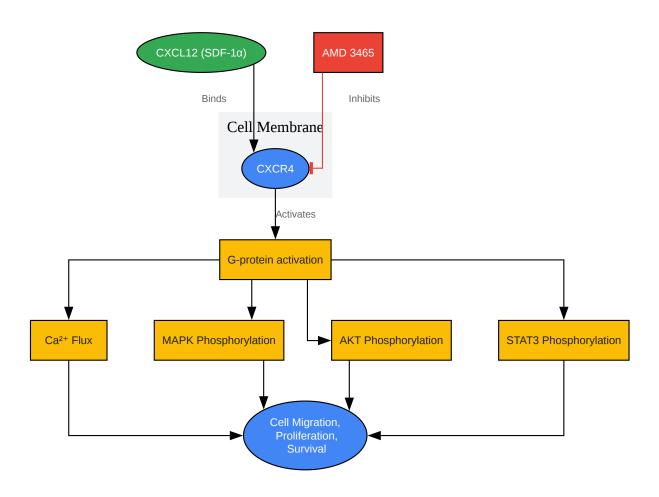


Property	Value	Reference
Molecular Formula	C24H44Br6N6	[7]
Molecular Weight	896.1 g/mol	[7]
IUPAC Name	N-(pyridin-2-ylmethyl)-1-[4- (1,4,8,11-tetrazacyclotetradec- 1- ylmethyl)phenyl]methanamine; hexahydrobromide	[7]
Solubility	Soluble in water to 50 mM and in DMSO to 25 mM. [1][2]	
Purity	>97%	[2]

Signaling Pathway of AMD 3465

AMD 3465 exerts its biological effects by blocking the interaction of the chemokine CXCL12 (also known as SDF-1 α) with its receptor, CXCR4. This inhibition disrupts downstream signaling pathways that are crucial for cell migration, proliferation, and survival.





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Caption: AMD 3465 inhibits the CXCL12/CXCR4 signaling axis.

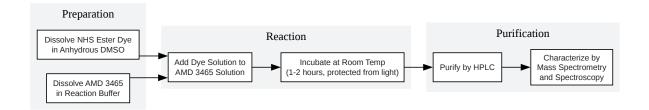
Experimental Protocols

The following protocols provide step-by-step instructions for labeling **AMD 3465 hexahydrobromide**. The presence of multiple primary and secondary amine groups in the cyclam and aminomethylpyridine moieties of AMD 3465 makes it amenable to conjugation with amine-reactive labeling reagents.

Protocol 1: Fluorescent Labeling of AMD 3465 with an NHS Ester Dye



This protocol describes the conjugation of AMD 3465 with a commercially available N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.



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Caption: Workflow for fluorescent labeling of AMD 3465.

Materials:

- AMD 3465 hexahydrobromide
- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification: High-performance liquid chromatography (HPLC) system with a C18 column
- Characterization: Mass spectrometer and UV-Vis spectrophotometer

Procedure:

- Prepare AMD 3465 Solution: Dissolve AMD 3465 hexahydrobromide in the reaction buffer to a final concentration of 10 mM.
- Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye
 in anhydrous DMSO to a concentration of 10 mM.



· Reaction:

- To the AMD 3465 solution, add a 1.5-fold molar excess of the dissolved fluorescent dye.
- Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

Purification:

- Purify the reaction mixture using reverse-phase HPLC on a C18 column.
- Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the labeled product.
- Monitor the elution profile using both UV-Vis absorbance (at the dye's absorption maximum) and fluorescence emission.

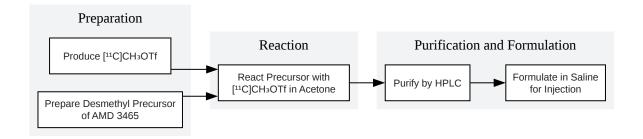
Characterization:

- Confirm the identity and purity of the fluorescently labeled AMD 3465 by mass spectrometry.
- Determine the concentration and degree of labeling by measuring the absorbance of the dye and using the Beer-Lambert law.

Protocol 2: Radiolabeling of AMD 3465 via N-Methylation with [11C]CH3OTf

This protocol is based on the established method for producing N-[11C]methyl-AMD3465 for positron emission tomography (PET) imaging.[8] This procedure requires specialized radiochemistry facilities.





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Caption: Workflow for radiolabeling of AMD 3465.

Materials:

- Desmethyl-AMD 3465 precursor
- [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
- Acetone
- HPLC system with a semi-preparative C18 column
- · Sterile saline solution

Procedure:

- Precursor Preparation: Synthesize or procure the N-desmethyl precursor of AMD 3465.
- · Radiosynthesis:
 - Introduce the gaseous [¹¹C]CH₃OTf into a solution of the desmethyl precursor in acetone.
 - Heat the reaction mixture at 80°C for 5 minutes.
- Purification:
 - Purify the crude reaction mixture using semi-preparative HPLC.



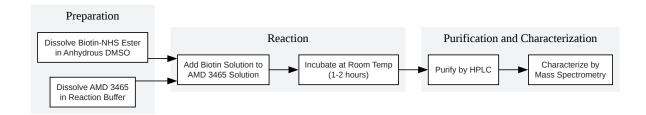
- Formulation:
 - Evaporate the HPLC solvent and reformulate the purified N-[11C]methyl-AMD3465 in sterile saline for in vivo applications.

Quantitative Data from Radiolabeling Studies:

Parameter	Value	Reference
Radiochemical Yield	60 ± 2% (decay corrected)	[8]
Radiochemical Purity	>99%	[8]
Specific Activity	47 ± 14 GBq/μmol	[8]

Protocol 3: Biotinylation of AMD 3465 for Affinity-Based Applications

This protocol details the conjugation of AMD 3465 with a biotin-NHS ester for use in applications such as affinity purification and immunoassays.



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Caption: Workflow for biotinylation of AMD 3465.

Materials:

AMD 3465 hexahydrobromide



- Biotin-NHS ester (with or without a spacer arm)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification: HPLC system with a C18 column
- Characterization: Mass spectrometer

Procedure:

- Prepare AMD 3465 Solution: Dissolve AMD 3465 hexahydrobromide in the reaction buffer to a final concentration of 10 mM.
- Prepare Biotin Solution: Dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 20 mM.
- Reaction:
 - Add a 2-fold molar excess of the biotin solution to the AMD 3465 solution.
 - Incubate for 1-2 hours at room temperature.
- Purification:
 - Purify the biotinylated AMD 3465 using reverse-phase HPLC.
- Characterization:
 - Confirm the successful conjugation and purity of the product by mass spectrometry.

Data Presentation

Summary of AMD 3465 Biological Activity:



Assay	IC50 / Ki	Cell Line	Reference
SDF-1α Ligand Binding	K _i = 41.7 nM	CCRF-CEM	[9]
CXCL12 Binding	IC50 = 18 nM	SupT1	[9]
CXCL12-induced Calcium Signaling	IC50 = 17 nM	SupT1	[9]
GTP Binding	IC50 = 10.38 nM	-	[9]
Cell Chemotaxis	IC ₅₀ = 8.7 nM	-	[9]
HIV-1 (X4 strains) Inhibition	IC50 = 6-12 nM	-	[9]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful labeling of **AMD 3465 hexahydrobromide** with fluorescent dyes, radioisotopes, and biotin. These labeling techniques are indispensable tools for researchers and drug development professionals seeking to investigate the biological functions and therapeutic potential of this potent CXCR4 antagonist. The provided data and diagrams offer a clear and concise overview of the key properties and signaling pathways associated with AMD 3465.

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